molecular formula C17H21Cl2F3N4 B12219283 4-(4-Ethylphenyl)-2-piperazin-1-YL-6-(trifluoromethyl)pyrimidine

4-(4-Ethylphenyl)-2-piperazin-1-YL-6-(trifluoromethyl)pyrimidine

Cat. No.: B12219283
M. Wt: 409.3 g/mol
InChI Key: FDITXLMBJOQJEE-UHFFFAOYSA-N
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Description

4-(4-Ethylphenyl)-2-piperazin-1-YL-6-(trifluoromethyl)pyrimidine (CAS: 1431966-37-8) is a fluorinated pyrimidine derivative characterized by a trifluoromethyl group at position 6, a piperazine ring at position 2, and a 4-ethylphenyl substituent at position 4 of the pyrimidine core.

Properties

Molecular Formula

C17H21Cl2F3N4

Molecular Weight

409.3 g/mol

IUPAC Name

4-(4-ethylphenyl)-2-piperazin-1-yl-6-(trifluoromethyl)pyrimidine;dihydrochloride

InChI

InChI=1S/C17H19F3N4.2ClH/c1-2-12-3-5-13(6-4-12)14-11-15(17(18,19)20)23-16(22-14)24-9-7-21-8-10-24;;/h3-6,11,21H,2,7-10H2,1H3;2*1H

InChI Key

FDITXLMBJOQJEE-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2=CC(=NC(=N2)N3CCNCC3)C(F)(F)F.Cl.Cl

Origin of Product

United States

Preparation Methods

Condensation of Amidines with 1,3-Diketones

The most common method involves reacting 1,3-diketones with amidines under acidic or basic conditions. For 4-(4-ethylphenyl)-6-(trifluoromethyl)pyrimidin-2-amine precursors, trifluoroacetylacetone derivatives are condensed with guanidine or substituted amidines. For example, heating 4,4,4-trifluoro-1-(4-ethylphenyl)butane-1,3-dione with guanidine carbonate in ethanol at reflux yields 4-(4-ethylphenyl)-6-(trifluoromethyl)pyrimidin-2-amine. This intermediate is critical for subsequent piperazine substitution.

Biginelli Reaction Modifications

Adaptations of the Biginelli reaction enable one-pot synthesis of dihydropyrimidinones, which are oxidized to pyrimidines. While less direct, this method allows for the incorporation of ethylphenyl groups via urea derivatives. However, oxidation steps (e.g., using HNO₃ or KMnO₄) often reduce yields for trifluoromethyl-substituted products.

Optimization of Trifluoromethyl Group Incorporation

The trifluoromethyl group is typically introduced early in the synthesis due to its stability under subsequent reaction conditions. Two strategies are prevalent:

Direct Trifluoromethylation

Using Ruppert–Prakash reagent (TMSCF₃) in the presence of CsF or KF facilitates nucleophilic trifluoromethylation. For example, reacting 4-ethylphenylacetylene with TMSCF₃ in THF at −78°C generates 1-(4-ethylphenyl)-3,3,3-trifluoropropane-1-one, a precursor for pyrimidine synthesis.

Use of Trifluoroacetic Anhydride (TFAA)

TFAA serves as both a solvent and reagent in cyclocondensation reactions. In one patent, TFAA-mediated cyclization of ethyl 3-(4-ethylphenyl)-3-oxopropanoate with urea produced 6-(trifluoromethyl)pyrimidine derivatives in 65% yield.

Ethylphenyl Group Installation

Suzuki–Miyaura Coupling

A palladium-catalyzed cross-coupling between aryl halides and 4-ethylphenylboronic acid installs the ethylphenyl group. For instance, 4-chloro-6-(trifluoromethyl)pyrimidine reacts with 4-ethylphenylboronic acid using Pd(PPh₃)₄ and K₂CO₃ in dioxane/water (4:1) at 90°C.

Reaction Parameters :

Parameter Value
Catalyst Pd(PPh₃)₄ (5 mol%)
Base K₂CO₃ (3 equiv)
Solvent Dioxane/H₂O (4:1)
Temperature 90°C
Time 12 hours
Yield 75–80%

Friedel–Crafts Alkylation

Pre-functionalization of benzene derivatives with ethyl groups via Friedel–Crafts reactions using AlCl₃ and ethyl chloride offers an alternative route. However, this method is less regioselective for pyrimidine systems.

Purification and Characterization

Crystallization Techniques

Recrystallization from ethanol/water (7:3) removes unreacted piperazine and chloropyrimidine residues. The target compound typically crystallizes as white needles with a melting point of 132–134°C.

Chromatographic Methods

Silica gel chromatography with gradient elution (hexane → ethyl acetate) achieves >99% purity. HPLC analysis (C18 column, acetonitrile/water 70:30) confirms purity, with retention times around 8.2 minutes.

Analytical Data :

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.45 (s, 1H, pyrimidine-H), 7.65 (d, J = 8.2 Hz, 2H, Ar-H), 7.35 (d, J = 8.2 Hz, 2H, Ar-H), 3.85–3.75 (m, 4H, piperazine-H), 2.65–2.55 (m, 7H, piperazine-H + CH₂CH₃), 1.25 (t, J = 7.6 Hz, 3H, CH₃).
  • MS (ESI+) : m/z 377.2 [M+H]⁺.

Industrial-Scale Considerations

Continuous Flow Synthesis

Adopting continuous flow reactors reduces reaction times from hours to minutes. For example, a microreactor system operating at 140°C and 10 bar pressure achieves 85% yield in the piperazine substitution step, compared to 72% in batch processes.

Waste Management

The use of biodegradable solvents (e.g., cyclopentyl methyl ether) and catalytic recycling of Pd species align with green chemistry principles. Patent CN102060712A highlights solvent recovery rates exceeding 90% in industrial setups.

Chemical Reactions Analysis

Types of Reactions

4-(4-Ethylphenyl)-2-piperazin-1-yl-6-(trifluoromethyl)pyrimidine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the piperazine ring and the pyrimidine core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine or pyrimidine derivatives.

Scientific Research Applications

Structure and Composition

The compound has a molecular formula of C17H21F3N4C_{17}H_{21}F_{3}N_{4} and features a pyrimidine ring substituted with a trifluoromethyl group and a piperazine moiety. Its structural complexity contributes to its bioactivity and interaction with biological targets.

Physical Properties

  • Molecular Weight : 356.37 g/mol
  • Melting Point : Not specified in the sources
  • Solubility : Soluble in organic solvents, specific solubility data not available

Medicinal Chemistry

4-(4-Ethylphenyl)-2-piperazin-1-YL-6-(trifluoromethyl)pyrimidine has been investigated for its potential as a therapeutic agent due to its structural similarities to known pharmacophores. The trifluoromethyl group enhances metabolic stability and lipophilicity, making it an attractive candidate for drug development.

Case Studies

  • Anticancer Activity : Research has indicated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. Studies are ongoing to elucidate the specific mechanisms of action for this compound.
  • Antidepressant Potential : Given the piperazine component, there is interest in exploring its effects on neurotransmitter systems, particularly serotonin receptors, which could lead to new antidepressant therapies.

Pharmacology

The compound's pharmacological properties are under investigation, particularly its interaction with G-protein coupled receptors (GPCRs) and ion channels. These interactions are crucial for developing drugs targeting neurological disorders.

Notable Findings

  • Receptor Binding Studies : Preliminary studies suggest that this compound may act as a partial agonist at certain serotonin receptors, indicating potential utility in treating mood disorders.
  • Toxicity Assessments : Toxicological evaluations are necessary to determine safety profiles before clinical trials can commence.

Material Science

The compound's unique chemical properties also lend themselves to applications in material science, particularly in developing new polymers or coatings that require specific chemical resistance or stability.

Research Findings Summary

Study ReferenceFocus AreaFindings Summary
Study 1 Anticancer ActivityIndicated cytotoxic effects on cancer cells
Study 2 Pharmacological ProfileSuggested interaction with serotonin receptors
Study 3 Toxicity EvaluationPreliminary toxicity assessments underway

Mechanism of Action

The mechanism of action of 4-(4-Ethylphenyl)-2-piperazin-1-yl-6-(trifluoromethyl)pyrimidine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to bind to hydrophobic pockets in proteins, while the piperazine ring can form hydrogen bonds with amino acid residues. This compound may inhibit enzyme activity by blocking the active site or altering the enzyme’s conformation .

Comparison with Similar Compounds

Key Structural Variations and Their Implications

The following table summarizes structural analogs and their distinguishing features:

Compound Name Substituents Molecular Formula Molecular Weight CAS No. Key Differences Reference
4-(4-Ethylphenyl)-2-piperazin-1-YL-6-(trifluoromethyl)pyrimidine 4-Ethylphenyl, piperazine C₁₇H₁₈F₃N₅ 373.36 1431966-37-8 Baseline compound
4-(4-Methylphenyl)-2-piperazin-1-yl-6-(trifluoromethyl)pyrimidine 4-Methylphenyl C₁₆H₁₆F₃N₅ 359.33 Not provided Ethyl → methyl substitution; reduced steric bulk and lipophilicity
4-(3,4-Dichlorophenyl)-2-piperazin-1-yl-6-(trifluoromethyl)pyrimidine dihydrochloride 3,4-Dichlorophenyl, dihydrochloride salt C₁₅H₁₅Cl₄F₃N₄ 450.12 1431965-17-1 Chlorine substituents enhance electronegativity; hydrochloride salt improves aqueous solubility
1-[4-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-amine Piperidin-4-amine (vs. piperazine) C₁₈H₂₃F₃N₆ 388.41 Not provided Piperazine → piperidine substitution; altered basicity and hydrogen-bonding capacity
4-Cyclopropyl-2-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine Cyclopropyl C₁₂H₁₄F₃N₅ 297.27 861409-87-2 Aromatic phenyl → cyclopropyl; reduced π-π stacking potential

Functional and Pharmacological Insights

  • Lipophilicity and Solubility : The ethylphenyl analog (target compound) exhibits higher lipophilicity (logP ~3.2) compared to the methylphenyl variant (logP ~2.8) due to the longer alkyl chain, which may enhance membrane permeability but reduce aqueous solubility . The dihydrochloride salt analog (CAS: 1431965-17-1) demonstrates improved solubility in polar solvents (>50 mg/mL in water), a critical factor for bioavailability .
  • Piperazine vs. Piperidine : The piperazine ring in the target compound provides two nitrogen atoms for hydrogen bonding, whereas the piperidine analog (with a single NH group) may exhibit weaker interactions with acidic residues in biological targets .

Biological Activity

4-(4-Ethylphenyl)-2-piperazin-1-YL-6-(trifluoromethyl)pyrimidine, commonly referred to as a pyrimidine derivative, has garnered attention in medicinal chemistry for its potential biological activities. This compound features a trifluoromethyl group, which enhances its lipophilicity and metabolic stability, making it a candidate for drug development. This article reviews its biological activity, synthesis, and relevant research findings.

Property Details
Molecular Formula C17H21Cl2F3N4
Molecular Weight 409.3 g/mol
IUPAC Name This compound dihydrochloride
CAS Number 1431966-37-8

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The trifluoromethyl group plays a critical role in enhancing binding affinity to hydrophobic regions within proteins. The piperazine moiety allows for hydrogen bonding with amino acid residues, potentially inhibiting enzyme activity by obstructing the active site or altering the enzyme's conformation .

Biological Activity

Research indicates that this compound exhibits significant biological activities:

Antitumor Activity

In vitro studies have demonstrated that this compound possesses cytotoxic effects against various cancer cell lines. For instance, it showed notable activity against human cervical (HeLa) and colon adenocarcinoma (CaCo-2) cells, with IC50 values indicating effective inhibition of cell proliferation .

Enzyme Inhibition

The compound has been investigated for its inhibitory effects on key enzymes involved in cancer progression. It has shown potential as an inhibitor of histone deacetylases (HDACs), which are implicated in tumor growth and survival. This inhibition may lead to altered gene expression profiles conducive to apoptosis in tumor cells .

Case Studies

  • Study on Anticancer Properties : A study evaluated the compound's efficacy against a panel of human tumor cell lines, including prostate and lung cancers. Results indicated that it selectively inhibited proliferation in renal cancer cell lines with IC50 values as low as 1.14 µM, highlighting its potential as a targeted therapy .
  • Enzymatic Activity Assessment : Another research effort focused on the compound's interaction with various enzymes linked to cancer metabolism. The findings suggested that the compound could serve as a lead structure for developing new anticancer agents due to its ability to inhibit critical pathways involved in tumorigenesis .

Comparative Analysis

The biological activity of this compound can be compared with other similar compounds:

Compound Biological Activity
4-(4-Ethylphenyl)-2-piperazin-1-YL-6-methylpyrimidineModerate anticancer activity
4-(4-Ethylphenyl)-2-piperazin-1-YL-6-chloropyrimidineSignificant enzyme inhibition
4-(4-Ethylphenyl)-2-piperazin-1-YL-6-bromopyrimidineLower potency compared to trifluoromethyl derivative

The trifluoromethyl group significantly enhances the potency of the pyrimidine derivative compared to its methyl and halogen counterparts, making it a more promising candidate for further development .

Q & A

Q. What are the optimal synthetic routes for preparing 4-(4-ethylphenyl)-2-piperazin-1-YL-6-(trifluoromethyl)pyrimidine, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with pyrimidine core functionalization. For example:

Core Formation : Condensation of trifluoromethyl-substituted pyrimidine precursors with ethylphenyl derivatives under acidic conditions (e.g., HCl catalysis).

Piperazine Incorporation : Nucleophilic substitution at the pyrimidine C2 position using piperazine in polar aprotic solvents (e.g., DMF) at 80–100°C for 12–24 hours.
Yield optimization requires careful control of stoichiometry (1:1.2 molar ratio of pyrimidine to piperazine) and inert atmosphere (N₂) to prevent oxidation of the trifluoromethyl group. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) achieves >90% purity .

Table 1 : Comparative Yields Under Different Conditions

SolventTemp (°C)Time (h)Yield (%)
DMF802472
THF603658
DMSO1001281

Q. How is the structural integrity of this compound validated, and what analytical techniques are critical?

  • Methodological Answer : Structural confirmation relies on:
  • NMR Spectroscopy : ¹H/¹³C NMR to verify ethylphenyl (δ 1.2–1.4 ppm for CH₃), piperazine (δ 2.5–3.5 ppm for N–CH₂), and trifluoromethyl (δ -60 to -70 ppm in ¹⁹F NMR) groups.
  • X-ray Crystallography : Resolves intramolecular interactions, such as hydrogen bonding between the piperazine N–H and pyrimidine N atoms (bond length ~2.8 Å) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 381.14) .

Q. What preliminary biological screening assays are recommended to assess its therapeutic potential?

  • Methodological Answer :
  • Antimicrobial Activity : Broth microdilution assays (MIC determination) against S. aureus and E. coli with positive controls (e.g., ciprofloxacin).
  • Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to establish IC₅₀ values.
  • Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases (e.g., EGFR) to evaluate binding affinity (Kd) .

Advanced Research Questions

Q. How can contradictory data in biological activity (e.g., high in vitro potency vs. low in vivo efficacy) be systematically addressed?

  • Methodological Answer : Contradictions often arise from pharmacokinetic limitations. A stepwise approach includes:

Metabolic Stability : Incubate with liver microsomes to assess CYP450-mediated degradation (e.g., t₁/₂ < 30 min suggests rapid clearance).

Plasma Protein Binding : Equilibrium dialysis to measure free fraction (e.g., >95% binding reduces bioavailability).

Formulation Optimization : Use liposomal encapsulation or PEGylation to improve solubility and half-life .

Q. What computational strategies are effective for predicting binding modes to biological targets?

  • Methodological Answer :
  • Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets (e.g., hydrophobic contacts with trifluoromethyl and π-π stacking with ethylphenyl).
  • MD Simulations : GROMACS for 100 ns trajectories to evaluate stability of ligand-receptor complexes (RMSD < 2 Å indicates robust binding).
  • QSAR Modeling : Derive predictive models using descriptors like logP (optimal range: 2–4) and topological polar surface area (<90 Ų for blood-brain barrier penetration) .

Q. How can regioselectivity challenges during functionalization of the pyrimidine core be mitigated?

  • Methodological Answer :
  • Directing Groups : Introduce temporary protecting groups (e.g., Boc on piperazine) to steer electrophilic substitution to C5 or C6 positions.
  • Metal Catalysis : Pd-catalyzed cross-coupling (e.g., Suzuki for aryl additions) with ligands like XPhos to enhance C4 selectivity.
  • Solvent Effects : Use DCE instead of DMF to reduce steric hindrance at the trifluoromethyl site .

Q. What are the best practices for analyzing degradation products under accelerated stability conditions?

  • Methodological Answer :
  • Forced Degradation : Expose to 40°C/75% RH for 4 weeks, then analyze via:
  • HPLC-DAD : Track main peak area reduction (>10% indicates instability).
  • LC-MS/MS : Identify hydrolyzed products (e.g., cleavage of piperazine moiety at m/z 210.08) .

Data Interpretation and Optimization

Q. How to resolve discrepancies in crystallographic data vs. computational structural predictions?

  • Methodological Answer :
  • Validation Tools : Use PLATON to check for missed symmetry or disorder in X-ray data.
  • Energy Minimization : Re-optimize computational models with B3LYP/6-31G* basis sets to match experimental bond angles (±2° tolerance) .

Q. What experimental design minimizes batch-to-batch variability in large-scale synthesis?

  • Methodological Answer :
  • DoE Approach : Apply factorial design to test variables (e.g., temperature, solvent ratio) and identify critical parameters (e.g., cooling rate during crystallization).
  • Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress in real-time to ensure consistency .

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